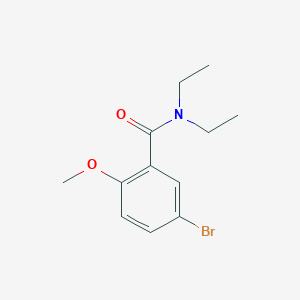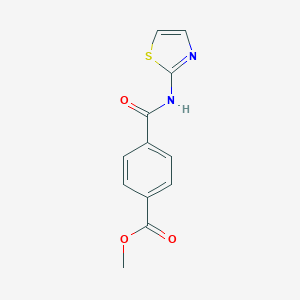
5-bromo-N,N-diethyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-diethyl-2-methoxybenzamide, also known as BDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMB is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzamide involves its interaction with various enzymes and receptors in the body. This compound has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. Additionally, this compound has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity has been linked to the potential neuroprotective and anticancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzyme activity, this compound has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects. Additionally, this compound has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its high purity and good yields. Additionally, this compound has been shown to have a selective inhibitory effect on certain enzymes, which makes it a useful tool for studying the function of these enzymes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-bromo-N,N-diethyl-2-methoxybenzamide. One potential direction is the development of this compound as a neuroprotective agent for the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the potential anticancer effects of this compound and to develop it as a potential anticancer drug. Finally, there is potential for the use of this compound as a tool for drug discovery, particularly in the development of selective enzyme inhibitors.
Synthesis Methods
The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with diethylamine and thionyl chloride. The resulting intermediate is then reacted with N,N-diethylamine to yield this compound. This method has been reported to yield high purity and good yields of this compound.
Scientific Research Applications
5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition of MAO-B activity has been linked to neuroprotective effects in Parkinson's disease. In cancer research, this compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development. Additionally, this compound has been studied for its potential use as a tool for drug discovery due to its ability to selectively inhibit certain enzymes.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYLRFPVQYCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
